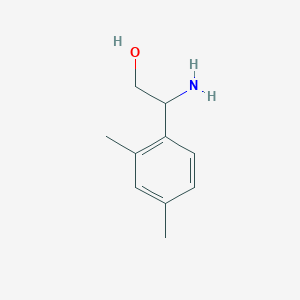
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, also known as b-Amino-2,4-dimethylbenzeneethanol, is a chemical compound with the molecular formula C10H15NO . It is a miscellaneous compound .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups and an ethanolamine group . The InChI code for this compound is InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is 165.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Application 1: Cytotoxicity and Photophysical Investigations
- Summary of the Application : The compound 2-amino-4,6-diphenylnicotinonitriles (APNs) has been synthesized and investigated for its cytotoxicity against breast cancer cell lines and its photophysical properties .
- Methods of Application : The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines. Their photophysical properties were also studied .
- Results or Outcomes : Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values .
Application 2: Crystal Structure Analysis
- Summary of the Application : The crystal structure of (E)-1-(((2-amino-4,5-dimethylphenyl)iminio)methyl)naphthalen-2-olate, a related compound, has been analyzed .
- Methods of Application : The crystal structure was analyzed using X-ray diffraction .
- Results or Outcomes : The analysis revealed that the crystalline specimen is monoclinic in nature .
Application 3: Solution Growth and Thermal Treatment of Crystals
- Summary of the Application : The compound 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), which is structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has been studied for its potential as a non-steroidal anti-inflammatory and thyroid drug .
- Methods of Application : Two new forms of HDMPA were discovered through solution growth and thermal treatment of crystals .
- Results or Outcomes : Form II of the compound was discovered through crystal growth in a variety of solvents, and it converts into form III upon thermal treatment .
Application 4: Greenhouse Gas Absorption
- Summary of the Application : 2-(2-(Dimethylamino)ethoxy)ethanol, another compound similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .
- Methods of Application : The compound is manufactured by reacting dimethylamine and ethylene oxide .
- Results or Outcomes : The compound has been found to be effective in absorbing greenhouse gases .
Application 5: Biological Potential of Indole Derivatives
- Summary of the Application : Indole derivatives, which are structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results or Outcomes : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives .
Application 6: Anticancer Drug Discovery
- Summary of the Application : 2-aminothiazole scaffold, which is structurally similar to “2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
- Methods of Application : Various 2-aminothiazole analogs have been synthesized and tested against a wide range of human cancerous cell lines .
- Results or Outcomes : These analogs have exhibited potent and selective nanomolar inhibitory activity against various cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Propiedades
IUPAC Name |
2-amino-2-(2,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLTCBXRVNHQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

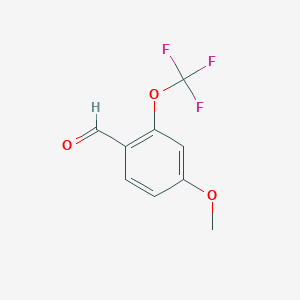
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
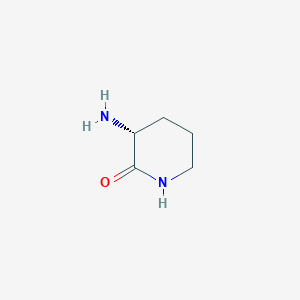
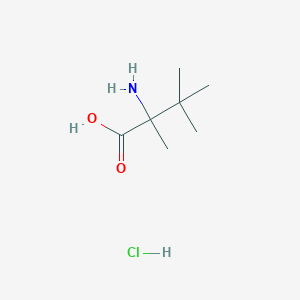
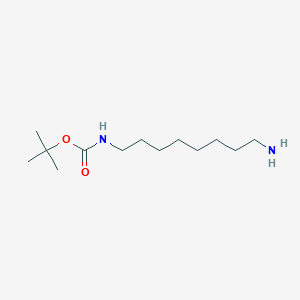
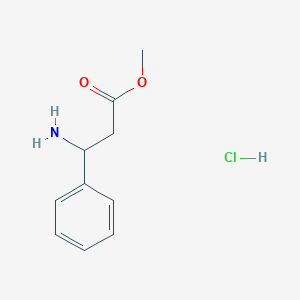
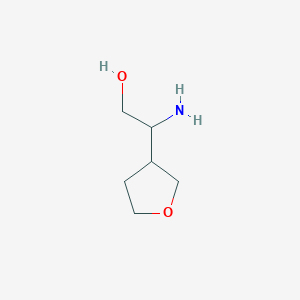
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
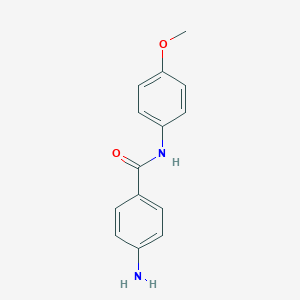
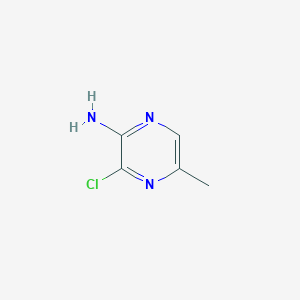
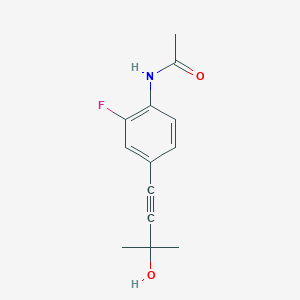
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

